molecular formula C10H10BrF3 B2648624 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene CAS No. 1341420-14-1

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene

Cat. No.: B2648624
CAS No.: 1341420-14-1
M. Wt: 267.089
InChI Key: IFGNWZNDTMKVSF-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 2-bromopropyl group and a trifluoromethyl group

Scientific Research Applications

Chemistry: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a reagent in a chemical reaction, its role would likely involve the transfer of the 2-Bromopropyl or trifluoromethyl group .

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene” would require appropriate safety measures. The specific hazards would depend on the properties of the compound .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various chemical reactions, or studying its properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by the introduction of a trifluoromethyl group. The typical synthetic route involves:

    Bromination: Propylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the propyl group.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation processes under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromopropyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction of the bromine atom can lead to the formation of the corresponding propyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Corresponding substituted products such as 1-(2-hydroxypropyl)-2-(trifluoromethyl)-benzene.

    Oxidation: 1-(2-Bromopropyl)-2-(trifluoromethyl)benzaldehyde or 1-(2-Bromopropyl)-2-(trifluoromethyl)benzoic acid.

    Reduction: 1-Propyl-2-(trifluoromethyl)-benzene.

Comparison with Similar Compounds

    1-(2-Bromopropyl)-benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(2-Chloropropyl)-2-(trifluoromethyl)-benzene:

    1-(2-Bromopropyl)-4-(trifluoromethyl)-benzene: Positional isomer with the trifluoromethyl group at the 4-position, leading to different steric and electronic effects.

Uniqueness: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene is unique due to the combination of the bromine and trifluoromethyl groups at specific positions on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

1-(2-bromopropyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGNWZNDTMKVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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